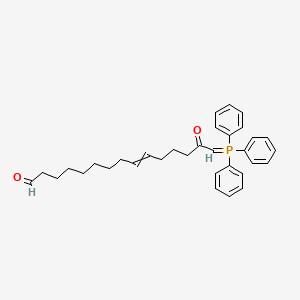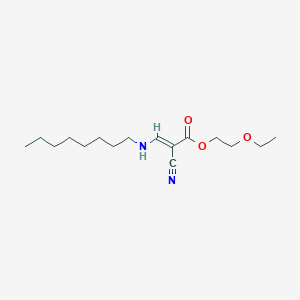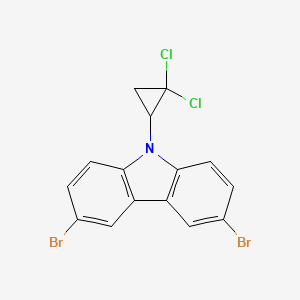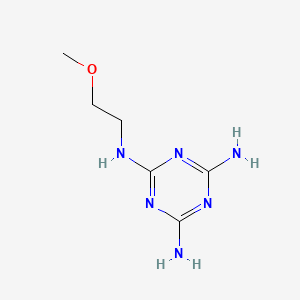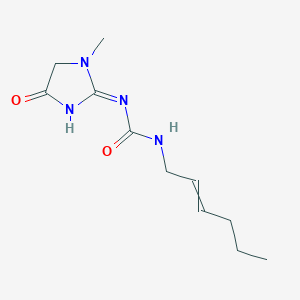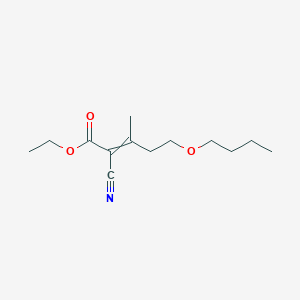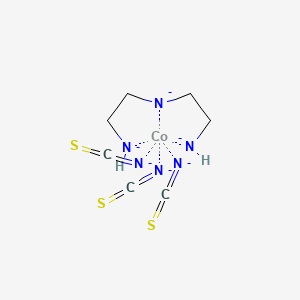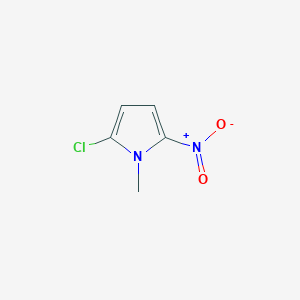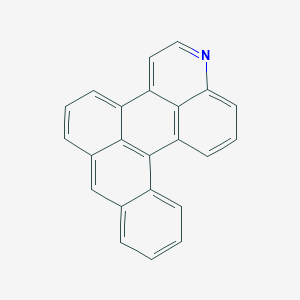
Azabenzoperylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azabenzoperylene is a polycyclic aromatic hydrocarbon that contains nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. This compound is structurally related to benzo[ghi]perylene, a well-known polycyclic aromatic hydrocarbon, but with nitrogen atoms incorporated into its aromatic system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azabenzoperylene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of polycyclic aromatic precursors containing nitrogen atoms. This reaction often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the this compound structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclodehydrogenation processes using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Azabenzoperylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydro or tetrahydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings. Reagents like halogens, nitrating agents, and sulfonating agents are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro this compound.
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.
Aplicaciones Científicas De Investigación
Azabenzoperylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic electronics.
Biology: Investigated for its interactions with biological molecules and potential use in bioimaging and biosensing.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of azabenzoperylene involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The incorporation of nitrogen atoms into the aromatic system can also affect the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Benzo[ghi]perylene: A polycyclic aromatic hydrocarbon without nitrogen atoms.
Azabenzopyrene: Another nitrogen-containing polycyclic aromatic hydrocarbon with different nitrogen atom positions.
Propiedades
Número CAS |
89900-21-0 |
|---|---|
Fórmula molecular |
C23H13N |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
17-azahexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20,22(24)-dodecaene |
InChI |
InChI=1S/C23H13N/c1-2-7-16-14(5-1)13-15-6-3-8-17-18-11-12-24-20-10-4-9-19(22(18)20)23(16)21(15)17/h1-13H |
Clave InChI |
LFBDBKKCNGCXJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=NC6=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


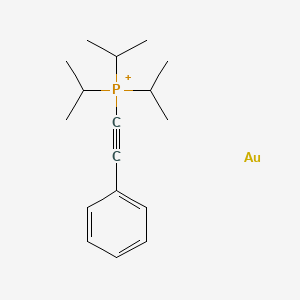
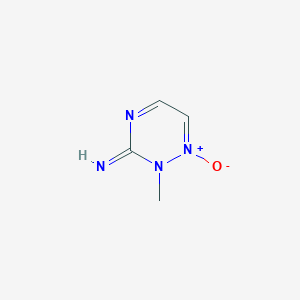

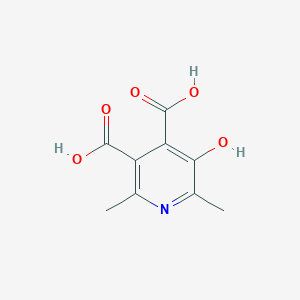
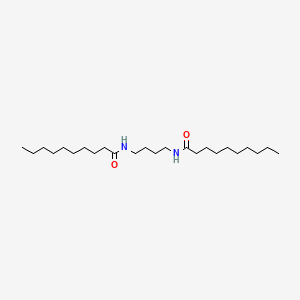
![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
